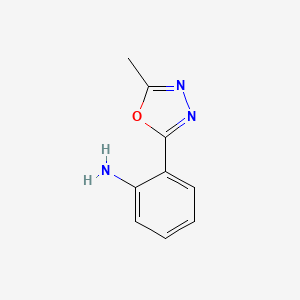

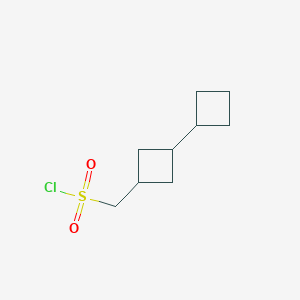

![molecular formula C14H14N4OS B2520013 6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-39-2](/img/structure/B2520013.png)

6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process. Starting with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by a reaction with acetic anhydride. Further chemical transformations include reactions with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to yield various pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, coupling with aromatic aldehydes produces a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis. These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit a range of chemical reactivities, which are exploited to synthesize a variety of compounds with potential biological activities. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product . The versatility of these compounds is further demonstrated by their ability to undergo tandem aza-Wittig and annulation reactions, which are key steps in the synthesis of novel derivatives with potential herbicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are closely related to their molecular structure. The presence of various substituents on the pyrazolo[3,4-d]pyrimidin-4-one core influences properties such as solubility, melting point, and reactivity. These properties are essential for determining the compounds' suitability for further development as pharmaceutical agents or agrochemicals .

Anticancer and Herbicidal Activity

Some of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their biological activities. Notably, compounds such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have shown potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Additionally, certain derivatives have demonstrated good inhibition activities against the root growth of Brassica napus and Echinochloa crusgalli, indicating potential herbicidal applications .

Scientific Research Applications

Synthesis and Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. A study by Abdellatif et al. (2014) focused on the synthesis of new compounds displaying significant antitumor activities, particularly against the MCF-7 human breast adenocarcinoma cell line. One compound, in particular, demonstrated potent inhibitory activity, indicating the therapeutic potential of these derivatives in cancer treatment Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, R. B. Bakr, 2014.

Anti-inflammatory and Analgesic Activities

Compounds containing the pyrazolo[3,4-d]pyrimidin-4-one moiety have also been synthesized for their potential anti-inflammatory and analgesic effects. The molecular structure of these compounds plays a crucial role in their activity, with certain modifications leading to enhanced biological effects. This area of research is promising for the development of new therapeutic agents targeting inflammatory conditions and pain R. V. Antre, A. Cendilkumar, D. Goli, G. Andhale, R. Oswal, 2011.

Antimicrobial and Antibacterial Potential

Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antimicrobial and antibacterial efficacy. Compounds with specific substitutions have shown promising activity against a range of bacterial and fungal strains, indicating their potential as leads in the development of new antimicrobial agents. This research suggests the applicability of these derivatives in addressing drug-resistant microbial infections M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a focus of research due to its potential therapeutic applications. Compounds have been designed to target specific enzymes, offering pathways for the treatment of diseases through enzyme regulation. This area of study underscores the versatility of these derivatives in drug design and development B. Dumaitre, N. Dodic, 1996.

properties

IUPAC Name |

6-[(2,5-dimethylphenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-8-3-4-9(2)10(5-8)7-20-14-16-12-11(6-15-18-12)13(19)17-14/h3-6H,7H2,1-2H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHQGVCMUKWYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

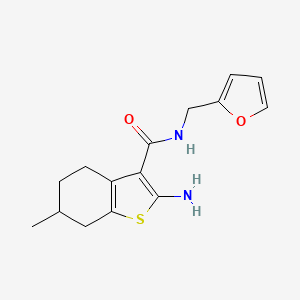

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

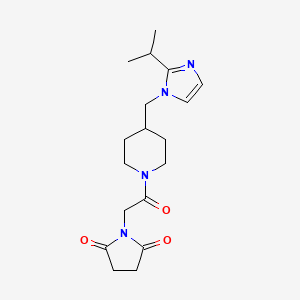

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)